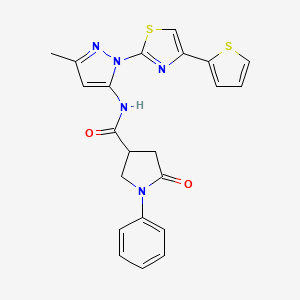
N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C22H19N5O2S2 and its molecular weight is 449.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a complex organic compound that contains multiple heterocyclic rings, including pyrazole, thiazole, and thiophene. This structural diversity suggests a potential for significant biological activity, particularly in the fields of medicinal chemistry and pharmacology.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including those similar to this compound. For instance, a series of thiazole-bearing pyrazole derivatives demonstrated potent activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL for the most active derivatives .
Antioxidant Activity
In addition to antimicrobial effects, compounds with similar structures have exhibited notable antioxidant activities. These activities were assessed through DPPH and hydroxyl radical scavenging assays, indicating their potential as therapeutic agents in oxidative stress-related conditions .
Anticancer Potential
The biological evaluation of pyrazole derivatives has also pointed towards anticancer properties. Pyrazoles are known to interact with various biological targets involved in cancer progression. Their ability to inhibit tumor growth and induce apoptosis has been documented in several studies, suggesting a promising avenue for cancer treatment .
The mechanisms underlying the biological activities of these compounds are multifaceted:
- Enzyme Inhibition : Many pyrazole derivatives act by inhibiting key enzymes involved in metabolic pathways, which can disrupt cellular processes in pathogens or cancer cells.
- Receptor Interaction : Some compounds exhibit binding affinity to estrogen receptors, which may influence hormone-related cancers .
- Oxidative Stress Modulation : The antioxidant properties help mitigate oxidative damage in cells, which is crucial for maintaining cellular health and preventing disease progression.
Table 1: Biological Activities of Pyrazole Derivatives
Case Study: Synthesis and Evaluation
A study focusing on the synthesis of thiazole-pyrazole derivatives reported significant antimicrobial activity against both gram-positive and gram-negative bacteria as well as fungi. The study utilized various synthetic routes including Knoevenagel condensation and characterized the compounds using NMR spectroscopy . The findings support the hypothesis that structural modifications can enhance biological activity.
Computational Studies
Computational approaches including molecular docking simulations have been employed to predict the interaction of these compounds with biological targets. Such studies provide insights into the electronic properties and binding affinities that correlate with observed biological activities .
Propiedades
IUPAC Name |
N-[5-methyl-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)pyrazol-3-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O2S2/c1-14-10-19(27(25-14)22-23-17(13-31-22)18-8-5-9-30-18)24-21(29)15-11-20(28)26(12-15)16-6-3-2-4-7-16/h2-10,13,15H,11-12H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYRCBGJZIGGHMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3)C4=NC(=CS4)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













